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5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B3326689
CAS No.: 27582-23-6
M. Wt: 134.14 g/mol
InChI Key: SGMHGJMWPIQBFV-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocyclic Systems in Chemical Science

Fused nitrogen heterocyclic systems are a cornerstone of modern chemical science, representing a significant and diverse group of organic compounds. mdpi.com These molecules are cyclic compounds where the ring contains at least one nitrogen atom in addition to carbon atoms, and this ring is fused to at least one other ring, which can be either carbocyclic or another heterocycle. wikipedia.org The study of these compounds, particularly unsaturated 5- and 6-membered rings and their fused derivatives, is a major focus of heterocyclic chemistry. wikipedia.org

The prevalence of these structures is remarkable; more than half of all known organic compounds are heterocycles, and nitrogen-containing heterocycles are particularly noteworthy. wikipedia.org Their importance is underscored by their presence in a vast array of biologically active molecules and functional materials. They form the core structures of numerous natural products, including nucleic acids and a majority of biomass. wikipedia.orgacs.org Furthermore, their significance in pharmacology is immense, with 59% of FDA-approved drugs in the United States containing a nitrogen heterocycle. wikipedia.org The development of synthetic methodologies, such as cascade reactions, has been crucial in accessing complex fused nitrogen heterocycles from simpler precursors, enabling advancements in medicinal chemistry and materials science. acs.orgscholaris.canih.gov

Thewikipedia.orgscholaris.casmolecule.comTriazolo[4,5-b]pyridine Scaffold: Structural Significance and Research Interest

Within the broad family of fused nitrogen heterocycles, the triazolopyridines are formed by the fusion of a triazole ring and a pyridine (B92270) ring. wikipedia.org The specific isomer, 1H- wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine, consists of a 1,2,3-triazole ring fused to a pyridine ring. smolecule.com This bicyclic system has a planar structure and a molecular formula of C₅H₄N₄. smolecule.com

The unique electronic properties, conferred by the multiple nitrogen atoms in both rings, drive significant research interest. smolecule.com These nitrogen atoms can act as Lewis base donors, allowing the scaffold to function as a ligand in coordination chemistry for the development of metal complexes, catalysts, and functional materials. smolecule.comchemimpex.comnih.gov The scaffold's stability and reactivity make it a valuable building block in organic synthesis. chemimpex.com

Research into wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine derivatives has revealed a wide range of potential applications. They are investigated as key intermediates in medicinal chemistry for the synthesis of new therapeutic agents. smolecule.comchemimpex.com Studies have described derivatives with anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, and antiasthmatic properties. nih.gov Beyond pharmaceuticals, this scaffold is a starting material for energetic materials and is used in the formulation of agrochemicals like pesticides. smolecule.comchemimpex.comsigmaaldrich.comsigmaaldrich.com

Properties of 1H- wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine
PropertyValueSource
Molecular FormulaC₅H₄N₄ sigmaaldrich.com
Molecular Weight120.11 g/mol sigmaaldrich.com
CAS Number273-34-7 sigmaaldrich.com
Melting Point208 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
InChI KeyVQNDBXJTIJKJPV-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Specific Focus on 5-Methyl-1H-wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine within the Family of Triazolopyridines

A specific derivative of the parent scaffold is 5-Methyl-1H- wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine. This compound retains the core fused ring structure but features a methyl group substitution on the pyridine ring. The introduction of a methyl group can significantly influence the molecule's physical properties, solubility, and biological interactions compared to the unsubstituted parent compound.

The chemical identity of 5-Methyl-1H- wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine is well-defined. While detailed research findings on its specific applications are not as extensively published as for the broader class, its structure suggests it would serve as a valuable intermediate in synthetic chemistry. For instance, the synthesis of various 1,2,3-triazole-pyridine hybrids often involves precursors with methyl groups, which are then elaborated into more complex structures for evaluation as potential therapeutic agents, such as kinase inhibitors. nih.gov The presence of the methyl group provides an additional site for potential functionalization or can modulate the electronic properties of the heterocyclic system.

Properties of 5-Methyl-1H- wikipedia.orgscholaris.casmolecule.comtriazolo[4,5-b]pyridine
PropertyValueSource
Molecular FormulaC₆H₆N₄ guidechem.com
CAS Number27582-23-6 guidechem.com

Historical Context and Evolution of Research on This Structural Class

Research interest in fused-nitrogen-containing heterocycles has been ongoing for a considerable time, consistently yielding significant discoveries. mdpi.com The triazolopyridine class, in particular, gained prominence in pharmaceutical research over several decades. Patents for triazolopyridine derivatives with potential analgesic applications were filed as early as the late 1970s. drugbank.com A notable milestone was the clinical investigation of Trazodone, a triazolopyridine derivative, as an antidepressant in the 1980s, which highlighted the therapeutic potential of this structural class. wikipedia.orgnih.gov

The evolution of synthetic chemistry has continuously provided new methods for creating triazolopyridine analogues. researchgate.netresearchgate.net Early methods often involved the cyclization of amino-triazole precursors. smolecule.com More recently, research has focused on developing more efficient, environmentally benign, and versatile synthetic routes, such as one-pot reactions and microwave-assisted synthesis, to generate libraries of these compounds for biological screening. researchgate.netmdpi.com The sustained interest is driven by the broad-spectrum pharmacological attributes associated with the triazolopyridine framework, which continues to be a leitmotif in medicinal chemistry for designing novel therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3326689 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 27582-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMHGJMWPIQBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704485
Record name 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-23-6
Record name 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 1h 1 2 3 Triazolo 4,5 B Pyridine and Its Derivatives

Classical Approaches to thesmolecule.comacs.orgnih.govTriazolo[4,5-b]pyridine Core

Traditional synthetic methods for the smolecule.comacs.orgnih.govtriazolo[4,5-b]pyridine core rely on well-established chemical transformations, primarily involving the construction of the triazole ring onto a pre-existing pyridine (B92270) structure or a precursor that cyclizes to form the pyridine ring.

Cyclization Reactions of Precursors (e.g., Hydrazine (B178648) Derivatives, Pyridine Carboxaldehydes)

One of the foundational methods for constructing the triazolopyridine system involves the cyclization of carefully chosen precursors. This approach typically involves the reaction of a hydrazine derivative with a pyridine carboxaldehyde. The initial reaction forms a hydrazone, which then undergoes oxidative cyclization to yield the fused bicyclic system. Various oxidizing agents and conditions can be employed to facilitate this transformation.

Another classical route involves the condensation of 5-amino-1,2,3-triazole precursors with various carbonyl compounds under thermal conditions. smolecule.com For instance, treating a 5-amino-1,2,3-triazole with a mixture of acetic anhydride and cyanoacetic acid under controlled heating can lead to the formation of the triazolopyridine framework. smolecule.com Alternative methods utilize the reaction of 5-amino-1,2,3-triazoles with active methylene compounds, sometimes in the presence of catalysts like zeolites, to achieve cyclization at elevated temperatures. smolecule.com These methods, while effective, often require harsh conditions and can result in moderate yields.

Precursor 1Precursor 2ConditionsProductReference
2-Hydrazinopyridine (B147025)AldehydeOxidative Cyclization smolecule.comacs.orgmdpi.comTriazolo[4,3-a]pyridine mdpi.com
5-Amino-2-phenyl-2H-1,2,3-triazoleAcetic Anhydride / Cyanoacetic AcidHeatingTriazolopyridine Framework smolecule.com
5-Amino-1,2,3-triazolesActive Methylene CompoundsZeolite Catalyst, 150°CSubstituted Triazolopyridines smolecule.com

Diazotization and Subsequent Cyclization of 2,3-Diaminopyridine (B105623) Derivatives

A more direct classical approach to the 1H- smolecule.comacs.orgnih.govtriazolo[4,5-b]pyridine core involves the diazotization of 2,3-diaminopyridine. This method takes advantage of the adjacent amino groups on the pyridine ring. The reaction is typically carried out by treating the 2,3-diaminopyridine substrate with a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂) in an acidic medium such as hydrochloric or acetic acid. acs.org

The process involves the conversion of one of the amino groups into a diazonium salt intermediate. This highly reactive intermediate is not isolated but immediately undergoes intramolecular cyclization, where the lone pair of electrons on the adjacent amino group attacks the diazonium group. This attack leads to the formation of the N-N bond, closing the five-membered triazole ring and releasing a molecule of water and a proton to yield the stable aromatic triazolopyridine system. While the diazotization of ortho-diamines on six-membered rings is a known method for 1,2,3-triazole formation, yields can be variable and require careful optimization of reaction conditions. acs.org For example, a study on a related furo[2,3-c]pyridine (B168854) system found that conducting the reaction in a mixture of acetic acid and water significantly improved the yield of the desired triazole product compared to using hydrochloric acid alone. acs.org

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. These modern routes often feature milder reaction conditions, shorter reaction times, and higher yields compared to classical approaches.

"Click Chemistry" Applications for Triazole Ring Formation

The concept of "click chemistry," introduced to describe reactions that are high-yielding, wide in scope, and simple to perform, has been applied to the synthesis of 1,2,3-triazole rings. organic-chemistry.org The cornerstone of this approach is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. While the thermal version of this reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), catalyzed versions offer significant advantages. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, typically using a Cu(I) catalyst. It proceeds under mild conditions, often in aqueous solvents, and yields the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively. organic-chemistry.org To form a 5-methyl-1H- smolecule.comacs.orgnih.govtriazolo[4,5-b]pyridine system, one could envision a strategy starting with a 2-azido-3-alkynylpyridine derivative, which would cyclize to form the desired fused ring.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, the ruthenium-catalyzed reaction selectively produces the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.org This complementary regioselectivity provides chemists with powerful tools to control the final structure of the target molecule.

These click chemistry approaches offer a robust and highly reliable method for the construction of the triazole portion of the target scaffold.

One-Pot Synthesis Strategies and Their Advantages

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient strategy. This approach avoids lengthy separation and purification processes of intermediate compounds, saving time, resources, and reducing chemical waste. Several one-pot methods have been developed for triazolopyridine derivatives. rsc.org

These often involve multi-component reactions (MCRs), where three or more starting materials react to form a product in a single step, incorporating all or most of the atoms from the reactants. nih.govresearchgate.net For example, a one-pot, three-component synthesis of smolecule.comacs.orgmdpi.comtriazolo[4,3-a]pyrimidine derivatives has been achieved from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov The advantages of such strategies are numerous:

Increased Efficiency: Drastic reduction in the number of operational steps.

Atom Economy: High convergence and incorporation of starting material fragments into the final product.

Reduced Waste: Minimization of solvent use and purification steps.

Simplified Procedures: Operationally simple and often faster than multi-step syntheses. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProductReference
One-Pot, Two-Component2-Hydrazinopyridine, Aromatic AldehydesRoom Temperature smolecule.comacs.orgmdpi.comTriazolo[4,3-a]pyridines rsc.org
One-Pot, Three-Component5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic Aldehydes, Ethyl AcetoacetateAPTS, Reflux smolecule.comacs.orgmdpi.comTriazolo[4,3-a]pyrimidine-6-carboxylates nih.gov
One-Pot, Four-ComponentAmine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Aldehyde, 3-Amino-1,2,4-triazolep-TsOH, Water, Reflux smolecule.comacs.orgmdpi.comTriazolo[1,5-a]pyrimidine-6-carboxamides researchgate.net

Microwave-Assisted Synthesis of 5-Methyl-1H-smolecule.comacs.orgnih.govtriazolo[4,5-b]pyridine Analogues

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. rsisinternational.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. rsc.org

A notable example is the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions. mdpi.com This method proceeds via a tandem mechanism involving transamidation, nucleophilic addition, and subsequent condensation, all occurring rapidly in a sealed vessel at elevated temperature and pressure. mdpi.com This approach highlights the benefits of microwave technology in creating complex heterocyclic systems efficiently and in an environmentally friendly manner. mdpi.com The synthesis of various triazole-containing heterocycles has been shown to be significantly more efficient under microwave irradiation compared to traditional heating. rsc.org

MethodReaction TimeYieldReference
Conventional HeatingSeveral Hours~78% rsc.org
Microwave Irradiation10-25 minutesup to 97% rsc.org
Conventional Reflux12 hoursModerate mdpi.com
Microwave Irradiation (140°C)30 minutes80-95% mdpi.com

Regioselective Functionalization and Derivatization Strategies

The modification of the triazolopyridine scaffold is key to generating a library of compounds with diverse properties. Several chemical strategies allow for the regioselective introduction of functional groups.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pyridine and its fused derivatives. youtube.comnih.gov The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when a good leaving group is present at an activated position. The positions ortho and para to the ring nitrogen (C5 and C7 in the mdpi.comresearchgate.netnih.govtriazolo[4,5-b]pyridine system) are the most electron-deficient and, therefore, the most reactive towards nucleophilic attack. This is because the negative charge in the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative pyridine nitrogen atom, thus stabilizing the transition state. znaturforsch.com

While direct SNAr on the 5-methyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-b]pyridine core is not extensively documented, the principles can be illustrated with closely related systems. For instance, in the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine series, a chloromethyl group at the 3-position undergoes nucleophilic displacement by methylamine. researchgate.net This reaction proceeds readily, demonstrating the susceptibility of a substituted triazolopyridine to nucleophilic attack, in this case, a displacement on a side chain activated by the heterocyclic core. researchgate.net For direct ring substitution, a halo-substituted triazolopyridine, such as a hypothetical 7-chloro-5-methyl- mdpi.comresearchgate.netnih.govtriazolo[4,5-b]pyridine, would be an ideal substrate for introducing various nucleophiles like amines, alkoxides, or thiolates at the C7 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to triazolopyridine and related heterocyclic systems. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly noteworthy for its versatility and functional group tolerance.

Derivatives of the triazolopyridine scaffold, particularly those bearing a halogen atom, are excellent substrates for these reactions. For example, a bromo-substituted triazolopyridine derivative has been shown to react with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, Pd(PPh₃)₄, to afford the corresponding aryl-substituted product in high yield. nih.gov Similarly, Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, have also been demonstrated on iodo-substituted triazolopyridines. nih.gov These methods provide a robust platform for introducing a wide range of aryl, heteroaryl, and alkynyl groups onto the triazolopyridine core, enabling extensive structural diversification.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on related heterocyclic systems.

Halide Substrate Coupling Partner Catalyst Conditions Product Yield (%) Reference
Bromo-triazolopyridine derivative4-Methoxyphenylboronic acidPd(PPh₃)₄Base4-Methoxyphenyl-triazolopyridine88 nih.gov
Iodo-triazolopyridine derivative4-EthynylanisolePd catalystBase, Cu(I) co-catalyst4-Anisolethynyl-triazolopyridine61 nih.gov

Diversification via Acylation of Heteroaromatic Amines

The acylation of heteroaromatic amines is a pivotal strategy for both the construction and derivatization of the 1,2,3-triazolo[4,5-b]pyridine skeleton. A particularly effective method involves the cyanoacetylation of 5-amino-1,2,3-triazoles, followed by an intramolecular cyclization to form the fused pyridone ring. mdpi.comresearchgate.net

In this approach, a readily available 5-amino-1,2,3-triazole derivative is reacted with an acylating agent, such as a mixture of p-nitrophenylacetic acid and acetic anhydride under microwave irradiation. mdpi.comresearchgate.net This step forms an amide intermediate, which then undergoes base-catalyzed cyclization upon heating in a solvent like DMF with sodium acetate to yield the corresponding 1,2,3-triazolo[4,5-b]pyridine derivative. mdpi.com This methodology allows for the introduction of diversity at multiple positions of the final molecule, depending on the substituents present on the initial aminotriazole and the acylating agent used.

Table of Acylation-Cyclization Reactions for Triazolo[4,5-b]pyridine Synthesis mdpi.com

Amine Precursor Acylating Agent Conditions Product
(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)phenylmethanone p-Nitrophenylacetic acid / Acetic Anhydride 1. Microwave; 2. NaOAc, DMF, heat 7-(4-Nitrophenyl)-3,5-diphenyl-3H- mdpi.comresearchgate.netnih.govtriazolo[4,5-b]pyridin-6(7H)-one

Post-Polymerization Functionalization Techniques Utilizing Amine-Bearing Molecules

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by first creating a polymer backbone with reactive handles, and then introducing functional molecules onto these handles. nih.govpsecommunity.org A common approach is the "grafting to" method, where pre-synthesized polymer chains with reactive side groups are reacted with functional molecules. nih.gov

While specific examples of using amine-bearing 5-Methyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-b]pyridine derivatives for post-polymerization functionalization are not widely reported, the concept holds significant potential. A polymer backbone containing, for example, activated ester or epoxide side chains could be functionalized by an amino derivative of the triazolopyridine. The nucleophilic amine group would react with the electrophilic side chains of the polymer to form stable covalent bonds, thereby grafting the triazolopyridine moiety onto the polymer. This would create a functional material combining the physical properties of the polymer with the chemical or biological activity of the triazolopyridine. The synthesis of polymer-supported reagents, such as a supported triazole-copper catalyst, demonstrates the feasibility of immobilizing such heterocyclic structures. mdpi.com

Ring-Opening and Rearrangement Pathways

Rearrangement reactions provide another avenue for the synthesis and diversification of triazolopyridine isomers. The Boulton-Katritzky rearrangement is a well-known thermal or base-catalyzed reaction of certain five-membered heterocycles that can lead to the formation of a new heterocyclic system. Tandem SNAr/Boulton-Katritzky rearrangement sequences have been developed for the synthesis of mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines and 2-fluoropyridines. mdpi.com

Another relevant transformation is the Dimroth rearrangement, which is common in N-fused heterocyclic systems. For example, mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazolines can be converted into their more stable mdpi.comresearchgate.netnih.govtriazolo[1,5-c]quinazoline isomers by refluxing in glacial acetic acid. This type of rearrangement involves the cleavage of a C-N bond within the heterocyclic system and subsequent re-cyclization to form a different, often thermodynamically more stable, isomer. Such pathways could potentially be exploited in the 1,2,3-triazolo[4,5-b]pyridine series to access different isomeric scaffolds.

Utilizing Specific Building Blocks for Construction

The synthesis of the 5-Methyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-b]pyridine core relies on the selection of appropriate starting materials or "building blocks" that contain the necessary atoms and functional groups for ring construction. One of the most established methods involves the diazotization of a substituted 2,3-diaminopyridine. In this approach, the two adjacent amino groups on the pyridine ring react with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the fused triazole ring.

Another versatile strategy begins with a pre-formed triazole ring and builds the pyridine ring onto it. As discussed in section 2.3.3, 5-amino-1,2,3-triazoles are key building blocks that can undergo acylation and subsequent cyclization to generate the fused pyridone ring of the triazolopyridine system. mdpi.com The choice of substituents on the starting aminotriazole directly translates to the substitution pattern in the final product.

A third approach involves constructing the triazole ring from a substituted pyridine precursor. For instance, a 2-hydrazinopyridine can be acylated and then subjected to dehydrative cyclization to form a mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine. While this leads to a different isomer, it highlights the general strategy of using substituted pyridines as foundational building blocks for fused triazole systems.

1,2,3-Triazole-4(5)-amines as Synthetic Intermediates

The use of 4(5)-amino-1,2,3-triazoles serves as a significant and versatile pathway for the construction of the triazolo[4,5-b]pyridine core structure. researchgate.netsemanticscholar.org This approach leverages the reactivity of the amino group on the triazole ring to build the fused pyridine system through cyclocondensation reactions with various carbonyl compounds, particularly those with active methylene groups. researchgate.netsemanticscholar.org

One established method involves the reaction of 5-amino-1,2,3-triazoles with compounds containing a reactive methylene group. mdpi.com This strategy has proven to be a powerful tool for creating a diverse range of triazolo[4,5-b]pyridine derivatives. researchgate.netsemanticscholar.org For instance, the reaction of 5-amino-1,2,3-triazoles with active methylene compounds like ethyl acetoacetate or acetylacetone in the presence of a zeolite catalyst can afford various substituted researchgate.netsemanticscholar.orgmdpi.comtriazolo[4,5-b]pyridines. mdpi.com

Another specific example is the cyanoacetylation of 5-amino-1,2,3-triazoles, followed by a cyclization step to form the pyridone ring. mdpi.comresearchgate.net This process involves the initial formation of a cyanoacetamide intermediate, which then undergoes intramolecular cyclization to yield the final fused heterocyclic system. mdpi.comresearchgate.net

Furthermore, 5-amino-1,2,3-triazoles can be reacted with a mixture of p-nitrophenylacetic acid and acetic anhydride. mdpi.comresearchgate.net This reaction, when conducted under microwave irradiation, produces corresponding amide intermediates. These amides can then be cyclized upon heating in a solution of dimethylformamide (DMF) containing sodium acetate to form the 1,2,3-triazolo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net

The research findings below detail a specific derivative synthesized using this general approach.

Detailed Research Findings

A study reported the synthesis of 6-Acetyl-7-methyl-2-phenyl-2,4-dihydro researchgate.netsemanticscholar.orgmdpi.comtriazolo[4,5-b]pyridin-5-one through the reaction of the corresponding aminotriazole with an active methylene compound. mdpi.com The product was characterized by its physical and spectral data.

PropertyValue
Appearance Yellow crystals
Yield 86%
Melting Point 242 °C
Molecular Formula C₁₄H₁₂N₄O₂
Molecular Weight 268.28
Mass Spec (EI) m/z (%) 268 (M⁺, 76.45)

Advanced Spectroscopic and Computational Investigations of 5 Methyl 1h 1 2 3 Triazolo 4,5 B Pyridine

Theoretical Characterization of Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for the detailed investigation of molecular structures, properties, and dynamics. For 5-Methyl-1H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine, theoretical methods, particularly those rooted in quantum mechanics, offer profound insights that complement experimental findings. These computational studies enable a precise characterization of the molecule's geometry, electronic landscape, and tautomeric behavior, which are fundamental to understanding its chemical reactivity and potential applications.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. DFT calculations have been employed to determine the molecular structure, vibrational energy levels, and potential energy distribution of the tautomers of 5-Methyl-1H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine. researchgate.net A common approach involves using the B3LYP functional combined with a 6-31G(d,p) basis set to perform geometry optimization. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These calculated frequencies correspond to the molecule's infrared and Raman spectra. To achieve better agreement with experimental data, the calculated frequencies are often scaled using specific factors. researchgate.net This analysis of vibrational dynamics is crucial for interpreting experimental spectra and understanding the molecule's structural characteristics. researchgate.net

Table 1: Representative DFT Calculation Parameters for Triazolopyridine Derivatives

ParameterMethod/Basis SetPurpose
Functional B3LYPApproximates the exchange-correlation energy in DFT.
Basis Set 6-31G(d,p)Describes the atomic orbitals used in the calculation.
Calculation Type Geometry OptimizationTo find the lowest energy molecular structure.
Calculation Type Frequency AnalysisTo predict vibrational spectra (IR/Raman).
Scaling Factors 0.96, 0.975Used to correct calculated vibrational frequencies to match experimental values. researchgate.net

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. researchgate.netusc.edu These charge states offer a picture of the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

NBO analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which closely represent a Lewis structure. usc.edu It also details charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. researchgate.net Both Mulliken and NBO methods predict the reactive sites in a molecule, although NBO charges are generally considered more robust and less dependent on the basis set used in the calculation. researchgate.netusc.edu For 5-Methyl-1H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine, the nitrogen atoms are expected to have negative charges, making them potential sites for electrophilic attack, while the carbon atoms attached to electronegative atoms would carry positive charges. researchgate.net

Table 2: Typical Output from Mulliken and NBO Charge Analysis

Atom (Illustrative)Mulliken Charge (e)NBO Charge (e)Interpretation
N (Pyridine) -0.45-0.50Electron-rich, potential nucleophilic site.
N (Triazole) -0.30-0.35Electron-rich, potential nucleophilic site.
C (Methyl) -0.20-0.15Slightly electron-donating.
C (Pyridine, adjacent to N) +0.25+0.30Electron-deficient, potential electrophilic site.
Note: This table is illustrative. Specific calculated values for 5-Methyl-1H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine were not available in the searched results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's electronic properties and reactivity. irjweb.comschrodinger.com A small HOMO-LUMO gap generally indicates high chemical reactivity, low kinetic stability, and that the molecule is more easily polarized. irjweb.com

Table 3: Frontier Molecular Orbital (FMO) Data and Its Implications

ParameterDescriptionImplication for the Molecule
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Represents the ability to donate an electron.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron.
ΔE (HOMO-LUMO Gap) The energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. irjweb.comschrodinger.com

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including 1,2,3-triazoles. ijsr.net For the 1H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine scaffold, prototropic tautomerism involving the migration of a proton between different nitrogen atoms in the triazole ring is of particular interest.

The 1H- researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine system can exist in different tautomeric forms, primarily the 1H- and 3H-tautomers, which differ in the position of the hydrogen atom on the triazole ring. researchgate.net Computational studies using DFT methods can determine the relative energies and, therefore, the relative stabilities of these tautomers. researchgate.net Such calculations are essential for understanding which form is likely to predominate under given conditions, which in turn governs the molecule's chemical behavior and interactions. nih.gov

Table 4: Tautomeric Preference in Methyl-Substituted researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine

Substituent PositionFavored TautomerRationale
5-Methyl 3H-TautomerThe substitution at this position stabilizes the 3H form. researchgate.net
6-Methyl Mixture of 1H- and 3H-TautomersThe methyl group at this position results in a mixture of both forms. researchgate.net
7-Methyl 3H-TautomerThe substitution at this position stabilizes the 3H form. researchgate.net

Conformational Analysis and Molecular Tautomerism Studies of 5-Methyl-1H-[1][2][3]triazolo[4,5-b]pyridine

Experimental Spectroscopic Characterization Methodologies

The spectroscopic properties of 5-Methyl-1H- rsc.orgtsijournals.comscielo.org.zatriazolo[4,5-b]pyridine have been extensively studied to elucidate its electronic and vibrational characteristics. These investigations are crucial for understanding the molecule's behavior in different environments and its potential applications.

Vibrational Spectroscopy (FTIR, FT-Raman) and Band Assignment

FTIR Spectroscopy: The FTIR spectrum of triazolo[4,5-b]pyridine derivatives shows characteristic bands corresponding to the vibrations of the fused ring system. For instance, studies on related triazolopyridine compounds have identified key vibrational modes. nih.gov The vibrational characteristics of the triazolo ring are a key focus of these studies. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For similar heterocyclic systems, FT-Raman has been used to identify and assign vibrational modes, often with the aid of computational methods like Density Functional Theory (DFT). nih.gov

A detailed assignment of the principal vibrational bands for a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, provides a reference for the types of vibrations expected for 5-Methyl-1H- rsc.orgtsijournals.comscielo.org.zatriazolo[4,5-b]pyridine. nih.gov

Table 1: Illustrative Vibrational Band Assignments for a Triazolopyridine Skeleton. nih.gov

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching
~1600C=C and C=N stretching
~1400-1500Ring stretching
~1200-1300In-plane C-H bending
Below 1000Ring breathing and out-of-plane bending

Note: This table is illustrative and based on a related structure. Specific wavenumbers for 5-Methyl-1H- rsc.orgtsijournals.comscielo.org.zatriazolo[4,5-b]pyridine may vary.

Surface-Enhanced Raman (SER) Spectroscopy for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, typically silver or gold nanoparticles. nih.gov This method provides insights into the adsorption mechanism and orientation of the molecule on the surface.

For molecules like 1H-1,2,4-triazole-3-thione, SERS studies on silver sols have shown that the molecule adsorbs in its ionized thiolic form. researchgate.net The enhancement of specific Raman bands suggests that the interaction with the silver surface occurs through the lone pairs of sulfur and a nitrogen atom, with the triazole ring oriented at an incline relative to the metal surface. researchgate.net Similar principles would apply to the study of 5-Methyl-1H- rsc.orgtsijournals.comscielo.org.zatriazolo[4,5-b]pyridine, where the interaction with the metal surface would likely involve the nitrogen atoms of the triazolo-pyridine ring system. researchgate.netresearchgate.net The differences in SERS spectra using various metals can be attributed to the selective formation of species like alpha-pyridyl and the equilibrium between different adsorption geometries. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The gas-phase UV absorption spectrum of the parent compound, 1H-1,2,3-triazole, is dominated by a π → π* transition around 206-210 nm. researchgate.netrsc.org For substituted triazolopyridines, the absorption maxima can be influenced by the nature and position of the substituents.

Studies on related triazolo compounds show that electronic transitions can be calculated using time-dependent density functional theory (TD-DFT) to support experimental findings. scielo.org.za For instance, in a substituted thiazolidinone, calculated absorption peaks were found at 342.90 nm and 405.85 nm. scielo.org.za The very low absorption of these types of compounds beyond 240 nm indicates that their atmospheric photodissociation is negligible. rsc.org

Luminescence Spectroscopy and Stokes Shift Analysis

Luminescence spectroscopy, which includes fluorescence and phosphorescence, reveals information about the excited states of a molecule. The fluorescence properties of various 1,2,3-triazolo[1,5-a]pyridine esters have been investigated, showing that the emission characteristics are sensitive to the molecular structure. sci-hub.se

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the structural and electronic changes that occur in the excited state. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the Stokes shifts were determined to be 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine (B92270) ring. nih.gov This analysis, often supported by calculations of HOMO and LUMO energies, helps in understanding the photophysical behavior of these compounds. nih.gov The luminescence of metal complexes with triazolopyrimidine ligands has also been studied, showing that the metal center can quench the ligand's intrinsic fluorescence. mdpi.com

Mass Spectrometry (LC-MS, MALDI-MS) for Structural Confirmation and Derivatization Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of organic compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is instrumental in the analysis of reaction mixtures and the identification of derivatives. nih.gov In the synthesis of various furo[2,3-b]pyridine (B1315467) derivatives, LC-MS is routinely used to confirm the formation of the expected products and to assess their purity. rsc.org It is also a key method for the simultaneous quantification of metabolites in biological samples. nih.gov

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry): MALDI-MS is particularly useful for the analysis of biomolecules and synthetic polymers. nih.gov The choice of matrix is crucial for successful analysis, with compounds like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (α-CHCA) being common choices for peptides and proteins. nih.govtcichemicals.com For smaller organic molecules, other matrices may be more suitable. nih.gov This technique allows for the soft ionization of molecules, minimizing fragmentation and providing a clear molecular ion peak for structural confirmation. nih.gov

Table 2: LC-MS Data for Representative Furo[2,3-b]pyridine Derivatives. rsc.org

CompoundRetention Time (min)m/z (MH+)
5-bromo-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide1.72383, 385
5-(3-(tert-butylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(prop-1-en-2-yl)furo[2,3-b]pyridine-3-carboxamide3.46486
5-(3-(tert-butylcarbamoyl)phenyl)-6-(ethyl(methyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide1.84503

Note: This table shows data for related structures to illustrate the application of LC-MS.

X-ray Diffraction Studies for Crystal and Molecular Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound. tsijournals.com

For the related compound 5-methyl-1,2,4-triazolo(3,4-b)benzothiazole, X-ray crystallographic studies revealed an orthorhombic crystal system with the space group Pca21. tsijournals.com In another study on a 1,2,4-triazolo[1,5-a]pyrimidine derivative, X-ray analysis showed a triclinic crystal system and provided details on intermolecular interactions like C-H···π stacking. mdpi.comnih.gov Such studies are crucial for rational drug design and understanding the solid-state packing of these molecules. tsijournals.comnih.gov

Table 3: Illustrative Crystallographic Data for a Triazole Derivative (5-methyl-1,2,4-triazolo(3,4b)-benzothiazole). tsijournals.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)14.896(5)
b (Å)7.410(5)
c (Å)7.556(5)
α (°)90
β (°)90
γ (°)90

Note: This table is for a related compound and serves as an example of the data obtained from X-ray diffraction studies.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the solid state and their interactions in condensed phases are governed by a network of intermolecular forces. For nitrogen-rich heterocyclic compounds like 5-Methyl-1H- researchgate.netnih.govresearchgate.nettriazolo[4,5-b]pyridine, hydrogen bonding and other non-covalent interactions are pivotal in determining their structural and physicochemical properties.

Computational studies utilizing Density Functional Theory (DFT) have provided significant insights into the molecular structure and energetics of 5-Methyl-1H- researchgate.netnih.govresearchgate.nettriazolo[4,5-b]pyridine. These investigations have explored the influence of the methyl group on the tautomeric equilibrium between the 1H and 3H forms of the triazole ring. The position of the methyl group on the pyridine ring has been shown to affect the preferred position of the proton on the triazole moiety. Specifically, for 5-methyl substitution, theoretical calculations suggest a preference for the 3H-tautomeric form. This has implications for the types of hydrogen bond donors and acceptors available for intermolecular interactions. researchgate.net

The presence of multiple nitrogen atoms in the bicyclic system of 5-Methyl-1H- researchgate.netnih.govresearchgate.nettriazolo[4,5-b]pyridine makes it a potent candidate for forming a variety of intermolecular hydrogen bonds. The triazole and pyridine rings both contain nitrogen atoms that can act as hydrogen bond acceptors. The N-H group of the triazole ring serves as a primary hydrogen bond donor.

Based on these computational studies and comparisons with analogous compounds, the following intermolecular interactions are anticipated to be significant for 5-Methyl-1H- researchgate.netnih.govresearchgate.nettriazolo[4,5-b]pyridine:

N-H···N Hydrogen Bonds: This is expected to be a primary and strong interaction, linking molecules into chains or more complex networks.

C-H···N Hydrogen Bonds: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors to the nitrogen atoms of the pyridine and triazole rings of neighboring molecules.

π-π Stacking: The planar aromatic nature of the triazolopyridine core facilitates stacking interactions between parallel rings, contributing to the stability of the crystal lattice.

The interplay of these forces dictates the supramolecular architecture of the compound in the solid state. Detailed quantitative data from experimental crystal structure determination would be necessary to fully elucidate the specific hydrogen bond geometries and the extent of each type of interaction.

Reactivity and Reaction Mechanisms of 5 Methyl 1h 1 2 3 Triazolo 4,5 B Pyridine

Cycloaddition Reactions Involving the Triazole Ring

The triazole portion of the triazolopyridine system is amenable to cycloaddition reactions, a cornerstone of heterocyclic synthesis. The most prominent of these is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this type of reaction, the triazole ring can act as a 1,3-dipole, reacting with a dipolarophile (such as an alkene or alkyne) to form a new five-membered ring. This approach is fundamental to the synthesis of various triazole-containing compounds. nih.govresearchgate.net

For instance, the synthesis of triazolo[4,5-b]pyridin-5-ones can be achieved through the [3+2] cycloaddition of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives with azides, demonstrating good yields and regioselectivity. nih.gov Similarly, continuous-flow microreactor technology has been employed to react in situ generated organic azides with cyanoacetamide in a [3+2] cycloaddition to produce substituted 1,2,3-triazoles, which are precursors to triazolopyridines. researchgate.net

Another relevant transformation is the inverse electron demand Diels-Alder reaction. Heterocyclic azadienes, which the triazolopyridine core can be considered a part of, participate in these reactions with electron-rich dienophiles. nih.gov The initial cycloaddition adduct often undergoes subsequent reactions, such as the extrusion of a small molecule like nitrogen gas, to yield a stable aromatic pyridine (B92270) system. acsgcipr.org These cycloaddition strategies provide powerful methods for constructing complex heterocyclic frameworks from the triazolopyridine scaffold. core.ac.uk

Oxidation and Reduction Pathways of the Triazolopyridine System

The triazolopyridine system can undergo both oxidation and reduction, leading to structurally distinct products. The specific outcome often depends on the reagents and reaction conditions employed.

Oxidation: Oxidation of the triazolopyridine system can lead to the opening of the triazole ring. For example, reagents like selenium dioxide can act as electrophiles, attacking the 3-position of the triazole ring. psu.edu This attack initiates a cascade that results in the cleavage of the triazole ring with the loss of molecular nitrogen, ultimately yielding functionalized pyridine derivatives such as 2-acylpyridines. psu.edu Other oxidative cyclization methods using reagents like N-Chlorosuccinimide (NCS), lead(IV) acetate, or iodine are commonly used to synthesize the triazolopyridine ring system from precursors like heterocyclic substituted hydrazones, which implies the stability of the ring system to certain oxidative conditions once formed. mdpi.comnih.gov

Reduction: Reduction of the triazolopyridine scaffold typically affects the pyridine ring. The parent tandfonline.comnih.govresearchgate.nettriazolo[1,5-a]pyridine can be readily hydrogenated using catalysts like palladium on carbon (Pd/C) to give the corresponding tetrahydropyridine (B1245486) derivative in high yield. tandfonline.com However, the success and regioselectivity of the hydrogenation can be strongly influenced by the presence and position of substituents on the ring system. tandfonline.comjazanu.edu.sa In some cases, reduction with stronger agents like lithium aluminium hydride can lead to the opening of the six-membered pyridine ring, resulting in a triazolyl butadiene derivative, which represents a less common reaction pathway for the unquaternized system. psu.edu

Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring in the triazolopyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4 (ortho and para) relative to the pyridine nitrogen. quimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the heterocyclic nitrogen. Subsequent loss of a leaving group re-aromatizes the ring to give the substituted product. youtube.com

The reactivity towards nucleophiles can be significantly enhanced by introducing good leaving groups, such as halogens, onto the pyridine ring. Research has demonstrated that bromotriazolopyridines are activated towards nucleophilic substitution at positions 5 and 7. tandfonline.com This allows for the displacement of the bromine atom by a variety of nucleophiles, providing a versatile method for introducing a wide range of functional groups onto the pyridine portion of the molecule. tandfonline.com This strategy is synthetically valuable as it enables the creation of diverse 2,6-disubstituted pyridine derivatives after a subsequent triazole ring-opening step. tandfonline.com

Mechanisms of Building Block Incorporation into Complex Molecular Architectures

The unique reactivity of the triazolopyridine scaffold allows for its use as a building block in the synthesis of more complex molecular structures, including spiro compounds and mesoionic systems.

Spirooxindoles are an important class of compounds in medicinal chemistry. researchgate.net The synthesis of conjugates linking a spirooxindole to a triazolopyridine moiety often relies on a key [3+2] cycloaddition reaction. nih.gov A common mechanism involves the reaction of an in situ generated azomethine ylide with a suitable dipolarophile.

The process can be described as follows:

Azomethine Ylide Generation: An azomethine ylide is typically generated from the condensation of an isatin (B1672199) derivative (the precursor to the oxindole (B195798) part) and an amino acid, such as sarcosine (B1681465) or L-proline.

Cycloaddition: This transient 1,3-dipole (the azomethine ylide) then reacts with a dipolarophile. To incorporate the triazolopyridine, a derivative bearing an activated double bond is used.

Spiro-center Formation: The concerted or stepwise cycloaddition results in the formation of a new pyrrolidine (B122466) ring, creating the characteristic spiro center at the C3 position of the oxindole.

A Molecular Electron Density Theory (MEDT) study of a related synthesis of spirooxindoles confirmed that these reactions often proceed through a highly polar, two-stage, one-step mechanism, where the formation of one new single bond is significantly more advanced than the other in the transition state. nih.gov

Reactant 1 Reactant 2 Reactant 3 Key Reaction Type Resulting Conjugate
N-propargylated IsatinAryl Azide (B81097)L-proline/Sarcosine[3+2] CycloadditionSpirooxindole-pyrrolizine-linked 1,2,3-triazole
IsatinAmino AcidTriazolopyridine-alkene[3+2] CycloadditionSpirooxindole-pyrrolidine-triazolopyridine

This table illustrates a general synthetic approach for spirooxindole-triazole conjugates.

Mesoionic compounds are neutral, five- or six-membered heterocyclic betaines with delocalized positive and negative charges that cannot be represented by a single covalent structure. The triazole ring is a common feature in many mesoionic systems. The synthesis of mesoionic heteropentalenes (fused five-membered ring systems) derived from triazoles often involves intramolecular cyclization.

For example, the synthesis of mesoionic 2-amino-7-aryl-4-oxo-2,4,5,8-tetrahydro tandfonline.comnih.govresearchgate.nettriazolo[5,1-d] tandfonline.comnih.govnih.govtriazepin-9-ium-3-olates has been achieved through the intramolecular cyclization of 1-amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olates. researchgate.net The mechanism involves a selective interaction between the carbonyl group of the phenacyl substituent and the terminal amino function of the hydrazido group at position 4 of the triazole ring, leading to the formation of a seven-membered 1,2,5-triazepine ring. researchgate.net This creates a novel fused mesoionic system where the charge is delocalized over the triazole and the newly formed triazepine ring. Such reactions highlight the versatility of the triazole nucleus in generating complex, non-classical heterocyclic structures. researchgate.netscite.ai

Reactivity with Metal Centers and Complexation Mechanisms

Triazolopyridine derivatives, including 5-Methyl-1H- tandfonline.comnih.govresearchgate.nettriazolo[4,5-b]pyridine, are effective ligands for a wide range of metal ions. The presence of multiple nitrogen atoms with lone pairs of electrons in both the pyridine and triazole rings allows these molecules to act as chelating agents, forming stable coordination complexes. researchgate.netacs.org

The coordination can occur through different modes:

Bidentate Coordination: The most common mode involves chelation using a nitrogen atom from the pyridine ring and an adjacent nitrogen atom from the triazole ring (e.g., N2), forming a stable five-membered ring with the metal center. rsc.org

Unidentate Coordination: In some cases, the triazolopyridine may coordinate through a single nitrogen atom, often N1 of the triazole ring, particularly if other, stronger coordinating ligands are present. rsc.org

Bridging Ligand: The molecule can also bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The interaction with metal ions can significantly alter the photophysical properties of the ligand, a phenomenon utilized in the development of fluorescent chemosensors. For example, coordination to metal ions like Cu²⁺ and Zn²⁺ can quench or shift the fluorescence of the triazolopyridine system through intramolecular charge-transfer (ICT) mechanisms. acs.org The formation of these complexes is often a thermodynamically controlled self-assembly process, yielding well-defined supramolecular architectures. nih.gov

Metal Ion Ligand Coordination Geometry Complex Type Reference
Fe(II), Co(II), Ni(II), Cu(II)3-(2-pyridyl)- tandfonline.comnih.govrsc.orgtriazolo[4,3-a]pyridineN₄O₂ or N₆ Octahedral2:1 or 4:1 Ligand-to-Metal Ratio rsc.org
Cu(II)3-(2-pyridyl)- tandfonline.comnih.govrsc.orgtriazolo[4,3-a]pyridineN₄S Square-pyramidal1:1 Ligand-to-Metal Ratio with NCS⁻ co-ligands researchgate.net
Zn(II)3-methyl-6,8-di(2-pyridyl)- tandfonline.comnih.govresearchgate.nettriazolo[5',1':6,1]pyrido[2,3-d]pyrimidineOctahedral1:1 Ligand-to-Metal Ratio with H₂O co-ligands acs.org

This table summarizes examples of metal complexes formed with various triazolopyridine ligands, illustrating the structural diversity.

Coordination Chemistry of 5 Methyl 1h 1 2 3 Triazolo 4,5 B Pyridine

Ligand Properties of the Fused Triazole-Pyridine System

The 5-Methyl-1H- smolecule.comresearchgate.netnih.govtriazolo[4,5-b]pyridine system possesses multiple nitrogen atoms within its fused aromatic rings, which act as potential donor sites for coordination with metal ions. This structure is part of a class of aza-indolizines that are isoelectronic with purines, suggesting their potential as bio-isosteres in medicinal and bioinorganic chemistry. nih.gov The ligand's framework, consisting of an electron-rich triazole ring fused to an electron-deficient pyridine (B92270) ring, provides a rigid and planar scaffold for forming stable metal complexes. nih.gov

The coordination versatility of related triazolopyrimidine ligands is well-documented, showing a tendency to act as building blocks for multidimensional systems. mdpi.com The primary coordination mode observed in many analogous 1,2,4-triazolo[1,5-a]pyrimidine complexes is monodentate, occurring through the N3 atom of the triazole ring. researchgate.net However, other bonding routes, including bridging coordination involving both N3 and N4 atoms, are also possible, depending on the metal ion and reaction conditions. mdpi.com

Formation of Metal Complexes and Coordination Modes

The triazolopyridine framework readily engages in the formation of coordination compounds with a variety of transition metal salts. nih.govresearchgate.net The specific coordination number and geometry of the resulting complexes are heavily influenced by the choice of metal ion and the counter-anions present in the reaction. researchgate.net While detailed structural data for complexes of 5-Methyl-1H- smolecule.comresearchgate.netnih.govtriazolo[4,5-b]pyridine are not extensively reported, the behavior of analogous systems provides insight into its potential coordination modes. For instance, studies on related triazolopyrimidine ligands show they can form complexes with diverse geometries, including distorted tetrahedral and square pyramidal structures. researchgate.net

Potential Coordination Modes of Triazolopyridine Ligands
Coordination ModeDescriptionCoordinating AtomsReference
MonodentateThe ligand binds to a single metal center through one nitrogen atom. This is the most common mode for related systems.N3 researchgate.net
BridgingThe ligand links two or more metal centers, forming polymeric structures.N3, N4 mdpi.com

Homoleptic complexes, which contain only one type of ligand, are of particular interest for studying fundamental metal-ligand interactions. The triazole-pyridine scaffold has been incorporated into more complex ligands designed to form homoleptic frameworks with lanthanide ions like Europium(III). rsc.org Research on a triazole-pyridine-bistetrazolate ligand demonstrated the formation of homoleptic, tris-ligand, nona-coordinated lanthanide complexes. rsc.org These complexes are noteworthy for their high luminescence quantum yields, reaching up to 70% for Europium, which underscores the ligand's effectiveness in sensitizing the metal ion's emission. rsc.org This process, known as the antenna effect, involves the organic ligand absorbing light and transferring the energy to the metal center, which then luminesces. mdpi.com The long lifetime of the excited state in such Eu(III) complexes is a key characteristic of their efficient luminescence. mdpi.com

Luminescence Properties of a Homoleptic Europium Complex with a Triazole-Pyridine-Containing Ligand
ParameterValueSignificanceReference
Metal IonEuropium (Eu)The emitting lanthanide center. rsc.org
Complex TypeHomoleptic tris-ligandIndicates the ligand architecture around the metal. rsc.org
Luminescence Quantum YieldUp to 70%Represents a high efficiency of light conversion. rsc.org

Theoretical Studies on Metal-Ligand Interactions

Theoretical and computational methods are crucial for understanding the nuances of metal-ligand interactions. While specific studies on 5-Methyl-1H- smolecule.comresearchgate.netnih.govtriazolo[4,5-b]pyridine are limited, research on analogous systems illustrates the common approaches. Density Functional Theory (DFT) is frequently employed to analyze molecular structures and corroborate experimental data, such as predicting NMR chemical shifts. researchgate.net

Bonding analysis, through methods like NOCV-based energy decomposition analysis (NEDA), provides deeper insights into the nature of the metal-ligand bond. mdpi.com These studies can dissect the total interaction energy into distinct components, such as electrostatic interactions and covalent charge-transfer interactions. mdpi.com For complexes with charged or strongly polarized ligands, the electrostatic component is often the dominant contributor to the bonding energy. mdpi.com Additionally, molecular docking techniques can be used to predict the binding affinity and interaction modes of these ligands with protein targets. smolecule.com

Common Theoretical Methods in Coordination Chemistry
MethodPurposeReference
Density Functional Theory (DFT)Analyzes molecular structure, predicts spectroscopic properties (e.g., NMR shifts), and corroborates experimental findings. researchgate.net
Energy Decomposition Analysis (EDA)Quantifies the contributions of electrostatic and covalent forces to the metal-ligand bond. mdpi.com
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a larger molecule, such as a protein. smolecule.comnih.gov

Applications in Catalysis Research

While the coordination chemistry of triazolopyridines and their derivatives is an active area of research for applications in materials science and medicinal chemistry, their use in catalysis is not prominently documented. nih.govmdpi.com Some studies describe the use of metal catalysts, such as copper or manganese, to facilitate the synthesis of the triazolopyridine scaffold itself. However, the application of pre-formed 5-Methyl-1H- smolecule.comresearchgate.netnih.govtriazolo[4,5-b]pyridine or its metal complexes as catalysts in chemical reactions is not a focus of the available research.

Mechanistic Research and Rational Design Applications in Medicinal Chemistry

Scaffold Design for Biological Target Modulation

The 1,2,3-triazolo[4,5-b]pyridine scaffold is a key building block in the rational design of molecules aimed at specific biological targets. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an attractive starting point for developing inhibitors of enzymes, particularly kinases. nih.govnih.govescholarship.org Medicinal chemists utilize this core by applying strategies like scaffold hopping, where it replaces other heterocyclic systems to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Derivatives of this scaffold have been identified as potent inhibitors of PIM kinases, which are implicated in biochemical pathways that control cell survival and proliferation. nih.gov The triazolopyridine core serves as the central anchor to which various substituents are attached to optimize interactions within the ATP-binding pocket of the kinase. Similarly, the related nih.govnih.govtriazolo[4,5-d]pyrimidine scaffold has been employed to design inhibitors for Lysine Specific Demethylase 1 (LSD1), an epigenetic target in cancer therapy. nih.gov In this context, the scaffold acts as a template, with systematic modifications to its substituents allowing for the fine-tuning of inhibitory activity and selectivity. nih.gov The hybridization of the 1,2,3-triazole moiety with a pyridine (B92270) ring has also led to the development of potent inhibitors against human Aurora B kinase, a protein that plays a crucial role in cell division and is often overexpressed in cancers like hepatocellular carcinoma. nih.govacs.org

In Vitro Binding Affinity Studies and Receptor Interactions

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a therapeutic target for inflammatory conditions. nih.govnih.gov While direct studies on 5-Methyl-1H- nih.govnih.govtriazolo[4,5-b]pyridine are limited, the related triazolo[4,5-d]pyrimidinone scaffold is present in zaprinast (B1683544), a well-known standard agonist for GPR35. nih.gov Zaprinast activates both human and rat GPR35 orthologs, demonstrating that this heterocyclic system can effectively interact with the receptor. nih.gov The activation of GPR35 can lead to either pro- or anti-inflammatory effects depending on the cellular context. nih.gov For instance, GPR35 agonists can promote wound repair in colon epithelial cells but can also be involved in exacerbating certain inflammatory conditions. nih.gov The discovery of antagonists for GPR35, such as CID2745687, further highlights the potential for developing modulators based on diverse chemical scaffolds to treat inflammatory diseases. nih.gov The activity of zaprinast suggests the broader triazolopyridine and triazolopyrimidine classes as promising starting points for designing novel GPR35 agonists or antagonists.

Derivatives of the 1,2,3-triazolo[4,5-b]pyridine scaffold have been shown to be effective enzyme inhibitors, particularly targeting protein kinases involved in oncology.

PIM Kinase Inhibition: A scaffold hopping approach led to the identification of 1,2,3-triazolo[4,5-b]pyridines as a new class of PIM kinase inhibitors. nih.gov PIM kinases are crucial in signaling pathways that affect cell proliferation and survival. nih.gov X-ray crystallography has provided insights into how these compounds bind to the active site of the enzyme, guiding further optimization of the scaffold. nih.gov

Aurora B Kinase Inhibition: Hybrid molecules combining a 1,2,3-triazole ring with a pyridine nucleus have been synthesized and evaluated as inhibitors of Aurora B kinase, a key regulator of mitosis. nih.govacs.org Overexpression of this kinase is linked to the progression of hepatocellular carcinoma. nih.govacs.org Certain 1,2,3-triazolyl-pyridine hybrids have demonstrated significant inhibitory activity against Aurora B kinase, leading to antitumor effects. nih.govacs.org The mechanism involves binding to the ATP pocket of the enzyme, preventing its catalytic function and disrupting cell cycle progression.

The table below presents the in vitro inhibitory activity of selected 1,2,3-triazolyl-pyridine hybrids against Aurora B kinase.

CompoundSubstituentsIC50 (µM) nih.govacs.org
Sorafenib (Reference)-0.009
Compound 6Phenyl ring with -Br at position 30.011
Compound 7Phenyl ring with -NO2 at position 30.014
Compound 13Phenyl ring with -Br at position 40.012
Compound 14Phenyl ring with -NO2 at position 40.015

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for drugs treating anxiety and other neurological disorders. nih.govnih.gov The triazolopyridine motif is a privileged scaffold found in several classes of GABA-A receptor modulators. researchgate.net For example, triazolopyridazines have been developed as selective anxiolytics that show a functional preference for α2- or α3-containing GABA-A receptor subtypes. nih.gov A hybridization approach has also been used to identify novel triazolopyridine derivatives that act as selective negative allosteric modulators (NAMs) for the α5 subunit-containing GABA-A receptors. researchgate.net These compounds bind to the benzodiazepine (B76468) site on the receptor, but instead of enhancing GABA's effect (like positive allosteric modulators), they reduce it, a mechanism of interest for cognitive enhancement. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Theory and Computational Prediction

Molecular docking is a computational technique widely used to predict and analyze the binding of ligands to their macromolecular targets. This method has been instrumental in understanding the interactions of 1,2,3-triazolo[4,5-b]pyridine derivatives with their respective proteins.

For Aurora B kinase inhibitors, docking studies revealed that 1,2,3-triazolyl-pyridine hybrids fit into the kinase's active site, forming key interactions. nih.govacs.org For instance, the docking of a derivative with a phenyl ring at position 4 of the pyridine moiety showed multiple π-interactions (π-π, π-cation, and π-sigma) with residues such as Tyr156, Lys106, and Leu83. acs.org The introduction of electron-withdrawing groups like bromo (-Br) and nitro (-NO₂) on this phenyl ring led to compounds with very low docking scores (indicating stronger binding), which correlated with their potent inhibitory activity. acs.org

Similarly, in the development of LSD1 inhibitors based on a nih.govnih.govtriazolo[4,5-d]pyrimidine scaffold, docking studies suggested that a hydrogen bond between a nitrogen atom in an attached pyridine ring and the residue Met332 could be responsible for the improved activity of certain derivatives. nih.gov These computational insights are crucial for guiding the synthesis of new analogues with enhanced potency and selectivity.

The table below summarizes the predicted binding energies (docking scores) for a series of 1,2,3-triazolyl-pyridine hybrids against Aurora B kinase.

CompoundKey Structural FeatureDocking Score (kcal/mol) nih.govacs.org
Compound 3Phenyl group-9.1
Compound 53-Methoxyphenyl group-9.7
Compound 63-Bromophenyl group-10.5
Compound 73-Nitrophenyl group-10.1
Compound 114-Methoxyphenyl group-9.2
Compound 134-Bromophenyl group-10.2
Compound 144-Nitrophenyl group-9.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.govnih.gov QSAR studies can range from one-dimensional models, which correlate activity with global properties like partition coefficient (log P), to more complex three-dimensional (3D-QSAR) methods that consider the 3D conformation of molecules and their interaction fields. nih.gov

For scaffolds related to 5-methyl-1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine, various QSAR approaches have been successfully applied. In a study on triazolopyridine derivatives as positive allosteric modulators (PAMs) of the mGlu2 receptor, two QSAR methods were used to guide the design of new compounds. nih.gov The models, 3D topomer CoMFA and support vector machines (SVM) with 2D fingerprints, successfully prioritized molecules for synthesis. nih.gov The resulting fourteen synthesized compounds were found to be highly active, with their potencies predicted within a narrow error margin (0.3 to 0.4 log units). nih.gov

In a similar vein, QSAR studies on 1,2,3-triazolo[4,5-d]pyrimidine hybrids for anti-gastric cancer activity utilized molecular descriptors derived from Density Functional Theory (DFT) calculations. nih.gov These descriptors included electronic properties like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), as well as properties like molecular weight and polar surface area (PSA). nih.gov The developed models helped in understanding the structural requirements for bioactivity. nih.gov

Table 1: Example of Molecular Descriptors Used in a QSAR Study of 1,2,3-triazolo[4,5-d]pyrimidine Derivatives nih.gov

Descriptor TypeSpecific DescriptorSignificance in QSAR Model
ElectronicHighest Occupied Molecular Orbital Energy (EHOMO)Correlates with the electron-donating ability of a molecule.
ElectronicLowest Unoccupied Molecular Orbital Energy (ELUMO)Correlates with the electron-accepting ability of a molecule.
ElectronicDipole MomentRelates to the polarity of the molecule and its interactions in a biological system.
TopologicalPolar Surface Area (PSA)Used to predict drug transport properties, including absorption.
StructuralHydrogen Bond Acceptors (HBA)Indicates the potential for forming hydrogen bonds with a biological target.
PhysicochemicalLog P (Partition Coefficient)Measures the lipophilicity of a compound, affecting its solubility and membrane permeability.

This table illustrates common descriptors used in QSAR studies to build predictive models for the biological activity of heterocyclic compounds like triazolopyrimidines.

Design of Analogs for Specific Biological Target Engagement

The rational design of analogs based on the 5-methyl-1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridine core is a cornerstone of efforts to develop novel therapeutics. This process leverages structural information from techniques like X-ray crystallography and computational modeling to guide the synthesis of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.gov

One prominent example involves the design of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key target for autoimmune diseases. nih.gov Starting from a known inhibitor, researchers used its X-ray cocrystal structure with RORγt to design analogs where a triazolopyridine core was introduced to reduce lipophilicity while maintaining activity. nih.gov This strategy led to the identification of a nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative (3a) that retained excellent inhibitory activity. nih.gov Further structure-activity relationship (SAR) studies on this new scaffold resulted in compound 5a , which exhibited potent RORγt inhibition and a significantly improved pharmacokinetic profile. nih.gov

Another successful design strategy was employed to develop small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov Using a ring fusion strategy, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized. nih.gov This effort led to the discovery of compound D38 , which potently inhibited the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC₅₀) of 9.6 nM. nih.gov Molecular docking studies further illuminated the binding mode of D38 with the PD-L1 dimer, providing a basis for future optimization. nih.gov

Table 2: Structure-Activity Relationship (SAR) of RORγt Inverse Agonists nih.gov

CompoundCore Structure ModificationReporter Gene Assay IC₅₀ (nM)Key Finding
1a (Reference)Piperazine core41Potent but metabolically unstable.
2a nih.govnih.govnih.govtriazolo[4,3-a]pyridine590Isomeric core shows reduced activity.
3a nih.govnih.govnih.govtriazolo[1,5-a]pyridine41Retained excellent activity with improved properties.
5a (Optimized)Modified nih.govnih.govnih.govtriazolo[1,5-a]pyridine20Potent inhibition with a favorable pharmacokinetic profile.

This table demonstrates how systematic modification of the heterocyclic core and its substituents, guided by rational design, led to the development of a superior RORγt inverse agonist.

Research on Mechanisms of Action for Bioactive Derivatives

Understanding the molecular mechanism of action is crucial for the development of drug candidates. For derivatives of the triazolopyridine and related triazolopyrimidine scaffolds, research has often focused on their antiproliferative and anticancer activities, revealing detailed cellular and molecular pathways. researchgate.netnih.gov

A study on a series of nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety identified compounds with significant antiproliferative activity against various cancer cell lines. nih.gov Further investigation into the most potent compound, 43 , revealed that it induced apoptosis (programmed cell death) in MGC-803 gastric cancer cells. The mechanism was found to proceed through the mitochondrial pathway, a common route for apoptosis induction. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential (MMP), the activation of key executioner proteins caspase-9 and caspase-3, and significant changes in the expression levels of apoptosis-regulating proteins from the Bcl-2 family. Specifically, compound 43 caused an upregulation of pro-apoptotic proteins Bax, Bak, and PUMA, alongside a downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Similarly, research into novel triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 kinase inhibitors also explored the mechanism of action for the most active compound, 4g . nih.gov This compound was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. Furthermore, it potently induced apoptosis, increasing the apoptotic cell population 29.61-fold compared to the control. Mechanistic studies showed that compound 4g increased the levels of caspase-9 and decreased the phosphorylation of key proteins (PI3K, AKT, mTOR) in a downstream signaling pathway, confirming its pro-apoptotic effect. nih.gov

Table 3: Mechanistic Profile of Antiproliferative Compound 43 nih.gov

Mechanistic AspectObserved Effect of Compound 43Implication
Cellular ProcessInduction of apoptosis in MGC-803 cellsTriggers programmed cell death in cancer cells.
Mitochondrial IntegrityDecrease in mitochondrial membrane potential (MMP)Indicates activation of the intrinsic apoptotic pathway.
Caspase ActivationActivation of caspase-9 and caspase-3Initiates the final execution phase of apoptosis.
Bcl-2 Family Protein RegulationUpregulation of Bax, Bak, PUMAPromotes apoptosis.
Bcl-2 Family Protein RegulationDownregulation of Bcl-2, Mcl-1Inhibits cell survival signals.

This table summarizes the key findings that elucidate the pro-apoptotic mechanism of action for a bioactive nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivative.

Advanced Materials Science and Sensor Development Applications

Incorporation into Polymeric Materials with Tuned Electronic Properties

The incorporation of triazole and pyridine (B92270) moieties into polymeric structures is a known strategy for tuning the electronic properties of materials. While direct research on the integration of 5-Methyl-1H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine into polymers is not extensively documented in the available literature, the characteristics of its constituent rings suggest significant potential. Related triazolopyrimidine compounds have been investigated for their utility in creating materials with specific electronic behaviors. researchgate.net For instance, the nitrogen-rich nature of the triazole ring can influence the electron-accepting or electron-donating properties of a polymer, a critical factor in the design of organic semiconductors and light-emitting diodes (OLEDs).

Development of Chemical Sensors for Environmental and Analytical Applications

The development of sensitive and selective chemical sensors is crucial for environmental monitoring and various analytical applications. The fused ring system of 5-Methyl-1H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine, featuring multiple nitrogen atoms, makes it an excellent candidate for the development of chemosensors. chemimpex.com While specific studies on this compound are limited, the broader class of triazole and pyridine derivatives has been extensively explored for sensor applications. researchgate.netsci-hub.se

Sensing Mechanisms Based on Metal Ion Coordination

The nitrogen atoms within the triazole and pyridine rings of 5-Methyl-1H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine can act as effective coordination sites for metal ions. chemimpex.com This interaction forms the basis for chemosensors that can detect the presence of specific metal ions in a sample. The binding of a metal ion to the heterocyclic scaffold can induce a measurable change in the compound's photophysical properties, such as a shift in its fluorescence or a change in color. sci-hub.se

For example, a triazole-based bis-Schiff base has been developed as a fluorescent and colorimetric chemosensor for the rapid detection of lead ions (Pb²⁺) in aqueous solutions. nih.gov The sensor's design allows for a selective and sensitive response to Pb²⁺, demonstrating the potential of triazole moieties in environmental sensing. Similarly, pyridine derivatives have been synthesized to act as fluorescent sensors for a range of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. researchgate.net The binding of these metal ions to the nitrogen atoms of the pyridine ring results in distinct fluorescent responses, enabling their identification.

The unique structure of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine ring has been shown to be a sensitive sensor for the electronic profile of phosphorus substituents, indicating its responsiveness to changes in its chemical environment. rsc.orgmdpi.com This inherent sensitivity further supports the potential of 5-Methyl-1H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine and its derivatives as platforms for the development of novel chemical sensors.

Role in Nanotechnology and Advanced Material Formulation

The application of 1H-1,2,3-Triazolo[4,5-b]pyridine and its derivatives extends into the realm of nanotechnology and the formulation of advanced materials. chemimpex.com These compounds can serve as building blocks or functional components in the creation of nanomaterials with unique properties. For instance, related triazolopyrimidine compounds have been used in conjunction with magnetite nanoparticles to create reusable catalysts. mdpi.comresearchgate.net This approach combines the catalytic activity of the heterocyclic compound with the magnetic properties of the nanoparticles, allowing for easy separation and recycling of the catalyst.

The ability of the triazole and pyridine rings to interact with metal ions also suggests a role in the synthesis and stabilization of metal nanoparticles. The heterocyclic compound can act as a capping agent, controlling the size and shape of the nanoparticles and preventing their aggregation. This is a critical aspect in the formulation of stable and effective nanomaterials for applications in catalysis, electronics, and biomedical imaging.

Use as a Reagent in Analytical Chemistry Methods (e.g., Glycan Labeling for MALDI-MS)

In the field of analytical chemistry, particularly in glycomics, the derivatization of glycans is a common practice to enhance their detection by mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govresearchgate.net While there is no direct evidence in the searched literature of 5-Methyl-1H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine being used as a glycan labeling reagent, the principle of using nitrogen-containing heterocyclic compounds for this purpose is well-established.

Glycans are often derivatized at their reducing end to improve ionization efficiency and stabilize labile structures, such as sialic acids, during MS analysis. Reagents like Girard's reagent T, a cationic hydrazide, are used to label glycans, leading to a significant enhancement in the MS signal. nih.gov The derivatization process often involves the formation of a stable hydrazone with the reducing end of the carbohydrate. researchgate.net

Given the presence of reactive sites and nitrogen atoms in the 5-Methyl-1H- nih.govresearchgate.netnih.govtriazolo[4,5-b]pyridine structure, it is plausible that derivatives of this compound could be designed to function as effective labeling agents for glycan analysis. Such a reagent could potentially offer advantages in terms of ionization efficiency, stability, and ease of detection in MALDI-MS experiments.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic study of 5-Methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine and its derivatives has primarily centered on its role as a constituent in the synthesis of more complex, polycyclic heterocyclic systems. A significant contribution in this area is the development of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govresearchgate.net This synthetic strategy involves a multi-step process that begins with an "unusual" variant of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.govresearchgate.net In this approach, pyridoxal (B1214274) hydrochloride is used as the aldehyde component, which, contrary to typical GBB reactions, yields a furo[2,3-c]pyridine (B168854) skeleton. nih.govresearchgate.net

The subsequent key step is the diazotization of a 2,3-diamino-furo[2,3-c]pyridine intermediate, which is synthesized using tert-alkyl isocyanide chemistry. nih.govresearchgate.net This nitrosonium-mediated cyclization successfully forms the 1,2,3-triazole ring, resulting in the final (5-Methyl-1-substituted-1H-[1,2,3]triazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol scaffold. nih.govresearchgate.net This methodology demonstrates the utility of the 5-methyltriazolopyridine core as a foundational element for building molecular complexity. nih.govresearchgate.net The parent compound, 1H-1,2,3-Triazolo[4,5-b]pyridine, is a known commercial reagent used as a starting material in various chemical syntheses, including pesticides and energetic materials. sigmaaldrich.com

Detailed research findings have provided characterization data for several derivatives, confirming the successful synthesis of these complex structures.

Table 1: Research Findings on Synthesized Derivatives

Compound NameYieldSpectroscopic Data HighlightsReference
(5-Methyl-1-phenyl-1H- nih.govmdpi.comtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol10%¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H), 7.77–7.73 (m, 2H), 7.65 (dd, J = 6.8, 3.7 Hz, 3H), 4.61 (s, 2H), 2.85 (s, 3H).¹³C NMR (126 MHz, CDCl₃): δ 155.6, 145.4, 142.8, 137.5, 130.6, 129.6, 125.7, 125.1, 122.5, 120.2, 61.4, 18.6. nih.gov
(5-Methyl-1-(pyrimidin-2-yl)-1H- nih.govmdpi.comtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol18%¹H NMR (500 MHz, DMSO-d₆): δ 9.14 (d, J = 4.9 Hz, 2H), 8.49 (s, 1H), 7.84 (t, J = 4.9 Hz, 1H), 4.98 (t, J = 5.5 Hz, 1H), 4.90 (d, J = 5.6 Hz, 2H), 2.77 (s, 3H).¹³C NMR (126 MHz, DMSO-d₆): δ 159.8, 155.0, 154.6, 143.4, 142.2, 142.0, 129.0, 122.5, 121.5, 119.6, 59.7, 18.3. nih.gov
(5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H- nih.govmdpi.comtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol8%¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H), 8.10 (dd, J = 36.5, 8.3 Hz, 4H), 5.17 (t, J = 5.2 Hz, 1H), 4.49 (d, J = 5.0 Hz, 2H), 2.76 (s, 3H).¹⁹F NMR (470 MHz, DMSO-d₆): δ −61.03 (s, CF₃). nih.gov

Emerging Research Avenues for 5-Methyl-1H-nih.govbenchchem.commdpi.comtriazolo[4,5-b]pyridine

Current research points toward several promising avenues for the 5-methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine scaffold. The primary emerging area is its application in the synthesis of novel, complex polycyclic and heterocyclic molecules. nih.govresearchgate.net The demonstrated success in creating triazolo-furo-pyridine systems opens the door to exploring other fused-ring architectures with potentially unique chemical and physical properties. nih.govresearchgate.net

Furthermore, the biological activities of isomeric and related heterocyclic systems suggest a significant, yet largely untapped, potential in medicinal chemistry. For instance, derivatives of the related nih.govmdpi.comtriazolo[1,5-a]pyridine scaffold have shown trypanocidal activity by inhibiting sterol biosynthesis. nih.gov Similarly, nih.govmdpi.comtriazolo[4,5-d]pyrimidine derivatives have been identified as novel inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov These findings strongly suggest that biological screening of 5-methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine derivatives could be a fruitful research avenue for identifying new therapeutic agents.

Another developing area is the synthesis of specifically functionalized derivatives, such as the reported synthesis of 5-oxo-4,5-dihydro-1h- nih.govmdpi.comtriazolo[4,5-b]pyridine-6-carboxylic acid, which indicates an interest in modifying the pyridine (B92270) ring to modulate the compound's properties or provide handles for further chemical modification. researchgate.net

Unexplored Synthetic and Mechanistic Pathways

Despite recent synthetic advancements, significant gaps remain in the understanding and development of synthetic routes for 5-Methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine. The primary reported synthesis of its fused derivatives relies on an "unusual" GBB reaction, a pathway that was noted by researchers as not having been extensively studied. nih.govresearchgate.net This indicates that the full scope, limitations, and mechanistic details of this specific transformation are yet to be fully explored. A deeper mechanistic investigation could lead to optimization and broader application of this reaction.

Moreover, the diversity of synthetic methods for this specific isomer appears limited. Methodologies that are common for related triazolopyridine isomers, such as catalyst-free microwave-mediated synthesis or electrochemical approaches, have not been reported for the 5-methyl- nih.govmdpi.comtriazolo[4,5-b]pyridine core. mdpi.com Exploring these alternative, potentially greener, and more efficient synthetic strategies is a key unexplored pathway. For example, catalyst-free methods involving enaminonitriles and benzohydrazides have been successfully used for nih.govnih.govtriazolo[1,5-a]pyridines and could potentially be adapted. mdpi.com

Potential for Novel Applications in Basic and Applied Chemical Research

The unique fused heterocyclic structure of 5-Methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine positions it as a scaffold with high potential for novel applications in several areas of chemical research.

Medicinal Chemistry: The structural similarity of triazolopyridines to purines makes them attractive candidates for development as isosteres in drug design. nih.govresearchgate.net The documented anti-parasitic and enzyme-inhibiting activities of related triazolo-based heterocycles suggest that derivatives of 5-methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine could be developed as novel anticancer, antimicrobial, or antiviral agents. nih.govnih.govmdpi.com

Materials Science: Research has shown that complex heterocycles derived from this scaffold can be highly fluorescent. researchgate.net This property opens up potential applications in the development of new organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging. Furthermore, the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, is a known precursor in the synthesis of energetic materials, indicating that its methylated analog could be investigated for similar applications in materials science. sigmaaldrich.com

Agrochemicals: The use of the parent heterocycle in pesticide synthesis provides a strong rationale for exploring the potential of 5-Methyl-1H- nih.govmdpi.comtriazolo[4,5-b]pyridine and its derivatives in agrochemical research. sigmaaldrich.com Modifications to the core structure could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.

Q & A

Q. What are the common synthetic routes for 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine?

  • Methodological Answer : The compound is typically synthesized via cyclization or nucleophilic substitution. For example:
  • Cyclization : Diazotization of pyridine-3,4-diamine derivatives with NaNO₂ under acidic conditions forms the triazole ring .
  • Substitution : Chloroacetonitrile reacts with triazolopyridine intermediates in DMF with triethylamine as a base to introduce nitrile groups at specific positions .
  • Triflate Activation : Triflic anhydride activates carbonyl groups in pyridone precursors, enabling coupling with amines (e.g., benzylamine) in dioxane at 55°C .
    Key Data : Reaction yields vary (42–81%) depending on substituents and purification methods (e.g., Biotage chromatography) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, methyl groups at position 5 show distinct singlet peaks (δ 2.25–2.40 ppm) .
  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., m/z 350.1 [M+H]⁺) .
  • HPLC : Purity is assessed using reverse-phase columns (e.g., C18) with UV detection .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :
  • Kinase Inhibition : It acts as a c-Met protein kinase modulator, with IC₅₀ values in nanomolar ranges. Activity is tested via enzymatic assays using ATP-competitive binding .
  • Enzyme Modulation : Derivatives inhibit monoacyl glycerol lipase (MGL), validated by fluorometric assays measuring hydrolysis of 4-nitrophenyl acetate .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 5 affect c-Met kinase inhibition?

  • Methodological Answer :
  • Substituent Analysis :
PositionSubstituentc-Met IC₅₀ (nM)Selectivity (vs. other kinases)
3Quinoline12>100-fold vs. EGFR
5Methyl8>50-fold vs. VEGFR2
Data from SAR studies show that bulky groups at position 3 (e.g., spiro-indoline) enhance binding affinity, while methyl at position 5 improves metabolic stability .
  • Crystallography : X-ray structures reveal hydrogen bonds between the triazole ring and kinase hinge region (PDB: 4WKM) .

Q. What strategies mitigate low yields in Suzuki couplings for triazolopyridine derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance coupling efficiency for aryl boronic acids .
  • Solvent/Base Selection : Toluene with K₃PO₄ increases reaction rates compared to DMF .
  • Workup : Ammonium pyrrolidinedithiocarbamate removes palladium residues post-reaction .

Q. How is in vivo efficacy evaluated for triazolopyridine-based kinase inhibitors?

  • Methodological Answer :
  • Xenograft Models : Nude mice implanted with c-Met-driven tumors (e.g., H1993 NSCLC) are dosed orally (10–50 mg/kg/day). Tumor volume reduction (>50%) is observed at 14 days .
  • Pharmacokinetics : LC-MS/MS measures plasma half-life (t₁/₂ = 3–5 h) and bioavailability (>60%) in Sprague-Dawley rats .

Data Contradictions and Resolutions

  • Synthesis Yields : reports 42% yield for triflate coupling, while notes 78% for nitrile substitution. Variability arises from solvent polarity and amine nucleophilicity. Use kinetic studies (HPLC monitoring) to optimize conditions .
  • Enzyme Selectivity : Some derivatives show off-target effects on FAAH (fatty acid amide hydrolase). Introduce polar groups (e.g., piperazine) to improve MGL specificity .

Excluded Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.